

An In-depth Technical Guide to 4-Amino-6-methoxyquinoline

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Compound of Interest

Compound Name: 4-Amino-6-methoxyquinoline

Cat. No.: B1267355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-6-methoxyquinoline**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and explores its biological context within the broader class of 4-aminoquinolines.

Core Chemical Identity

4-Amino-6-methoxyquinoline is a quinoline derivative characterized by an amino group at the 4th position and a methoxy group at the 6th position of the quinoline ring.

CAS Number: 6279-51-2

Identifier	Value	Source
IUPAC Name	6-methoxyquinolin-4-amine	N/A
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	
SMILES String	COc1ccc2nccc(N)c2c1	
InChI Key	PHGNGVYUHOARGF-UHFFFAOYSA-N	
MDL Number	MFCD00473716	

Physicochemical Properties

The compound exists as a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Weight	174.20 g/mol	
Form	Solid	
Flash Point	Not applicable	

Note: Detailed experimental data such as melting point, boiling point, and solubility for this specific compound are not readily available in the provided search results. Researchers are advised to confirm these properties experimentally.

Safety and Handling

Proper handling of **4-Amino-6-methoxyquinoline** is essential in a laboratory setting. It is classified as a combustible solid.

Safety Information	Details	Source
Storage Class	11 - Combustible Solids	
WGK (Water Hazard Class)	WGK 3	

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical. The related compound 4-Amino-6-methoxy-2-methylquinoline is classified as Acute Toxicity 4 (Oral) and causes serious eye damage, suggesting that caution should be exercised with **4-Amino-6-methoxyquinoline** as well.

Synthesis and Experimental Protocols

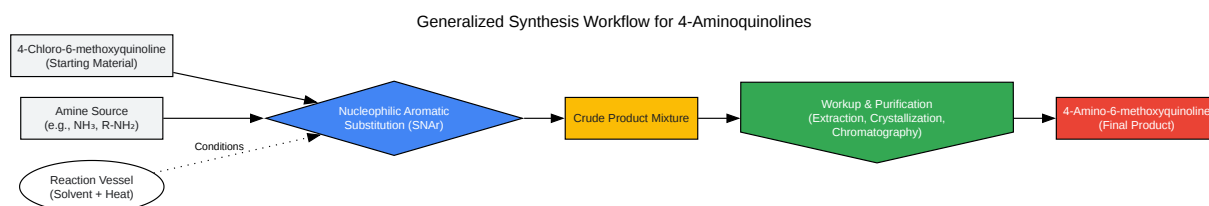
The synthesis of 4-aminoquinolines is a well-established area of organic chemistry. While specific, detailed protocols for **4-Amino-6-methoxyquinoline** (CAS 6279-51-2) are not fully elaborated in the search results, the most common and industrially significant method involves

the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an amine source.

General Experimental Protocol: Nucleophilic Aromatic Substitution

- **Reaction Setup:** A solution of the corresponding 4-chloro-6-methoxyquinoline is prepared in a suitable high-boiling point solvent (e.g., phenol, NMP, or an alcohol).
- **Nucleophilic Addition:** An amine source (e.g., ammonia, ammonium salt, or a protected amine) is added to the solution. The reaction may require a catalyst, such as a palladium complex for Buchwald-Hartwig amination or simply heat for direct SNAr.
- **Heating and Monitoring:** The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The product is typically isolated by precipitation upon adding an anti-solvent or by extraction after neutralizing the reaction mixture.
- **Purification:** The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to yield the pure **4-Amino-6-methoxyquinoline**.

Below is a generalized workflow for the synthesis.



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Caption: Generalized workflow for the synthesis of **4-Amino-6-methoxyquinoline**.

Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.^[1] Compounds in this class are known to exert a wide range of biological effects, including antimalarial, anticancer, antiviral, and anti-inflammatory activities.^[1]

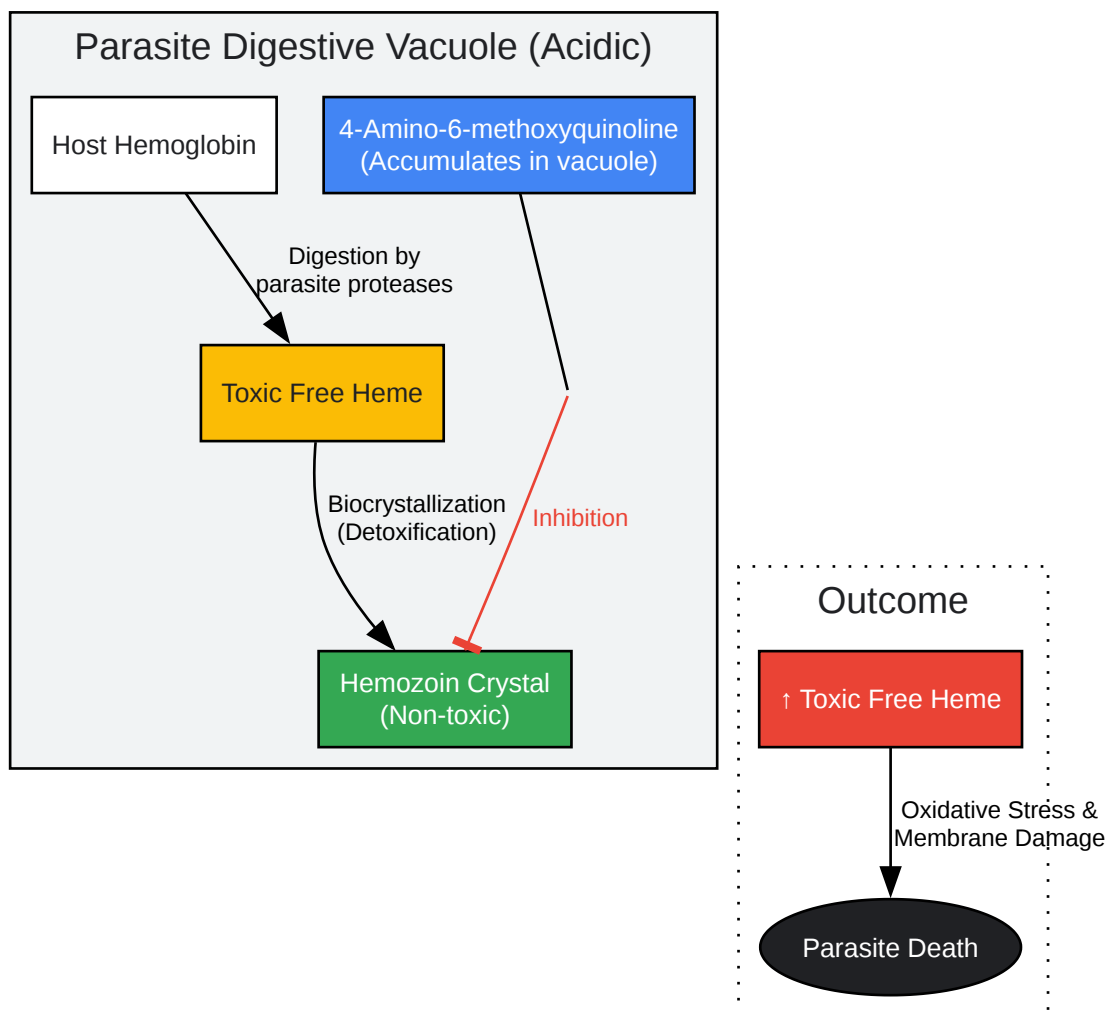
Antimalarial Mechanism of Action (General for 4-Aminoquinolines)

The primary mechanism of action for antimalarial 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite, *Plasmodium falciparum*.

- **Parasite Digestion:** The parasite resides within the red blood cells of the host and digests hemoglobin in its digestive vacuole to obtain essential amino acids.
- **Heme Release:** This digestion process releases large quantities of toxic free heme.
- **Detoxification:** To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.
- **Inhibitory Action:** 4-aminoquinoline drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they cap the growing hemozoin crystal, preventing further polymerization.
- **Toxicity and Death:** The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

The potential involvement of **4-Amino-6-methoxyquinoline** in this pathway is depicted below.

Inhibition of Heme Polymerization by 4-Aminoquinolines



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Caption: General signaling pathway for the antimalarial action of 4-aminoquinolines.

The specific biological activities and signaling pathways for **4-Amino-6-methoxyquinoline** itself are subjects for further research. However, its structural similarity to known bioactive molecules makes it a compound of high interest for screening and drug discovery programs.[2][3][4]

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